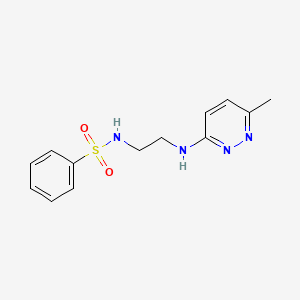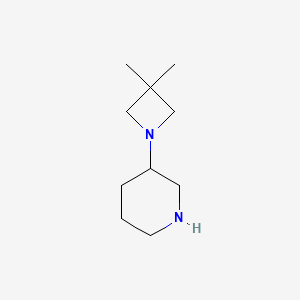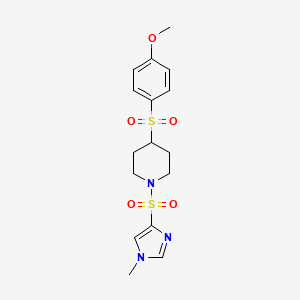![molecular formula C17H15F3N2OS B2735382 2-thienyl[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone CAS No. 861206-85-1](/img/structure/B2735382.png)
2-thienyl[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Spectroscopic Properties and Theoretical Study
The study by Al-Ansari (2016) explored the electronic absorption, excitation, and fluorescence properties of compounds related to the chemical structure . The research highlighted how the structure and environment affect these compounds' spectroscopic properties. Using DFT and TD-DFT/B3lyp methods, the study concluded that such compounds exhibit dual fluorescence in non-polar and polar solvents, with intramolecular hydrogen bonding playing a crucial role in stabilizing their conformers (Al-Ansari, 2016).
Synthesis and Derivative Formation
Alizadeh and Roosta (2018) developed an efficient and mild protocol for synthesizing a series of aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives, showcasing the versatility of such compounds in chemical synthesis. Their methodology highlights the compounds' potential in forming a variety of structurally diverse derivatives with significant yields, emphasizing their importance in medicinal chemistry and material science (Alizadeh & Roosta, 2018).
Conducting Copolymers Synthesis
Turac et al. (2011) focused on the electrochemical copolymerizations of derivatives, including those related to the given chemical structure, with 3,4-ethylenedioxythiophene (EDOT). This research underlines the potential applications of such compounds in creating conducting polymers, which could be significant for electronic and photonic devices. The study provides insights into the copolymers' electrical conductivity and thermal stability, indicating their applicability in advanced material science (Turac et al., 2011).
Quinoline Derivatives Synthesis and Potential Biological Activity
Another line of research by Bonacorso et al. (2016) presented the synthesis of novel (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones, starting from various ketones and hydrazides. This study illustrates the chemical versatility and potential biological significance of compounds structurally related to the query chemical, highlighting their synthesis efficiency and potential cytotoxicity, which could lead to applications in developing new therapeutic agents (Bonacorso et al., 2016).
Propriétés
IUPAC Name |
thiophen-2-yl-[7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2OS/c18-17(19,20)11-5-6-13-14(9-11)22(10-12-3-1-7-21(12)13)16(23)15-4-2-8-24-15/h2,4-6,8-9,12H,1,3,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUPNVRNRUXRQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C3=C(N2C1)C=CC(=C3)C(F)(F)F)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine](/img/structure/B2735300.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2735301.png)


![4-(N,N-dimethylsulfamoyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2735310.png)

![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/no-structure.png)

![2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B2735314.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(phenylthio)propanamide](/img/structure/B2735318.png)
![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid](/img/structure/B2735320.png)

![3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine](/img/structure/B2735322.png)
